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(3-(Benzyloxy)isoxazol-5-yl)methanol

Cat. No.: B181176
CAS No.: 123320-44-5
M. Wt: 205.21 g/mol
InChI Key: HHYMUVTUFJYDSQ-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole (B147169) Scaffolds in Synthetic Chemistry and Bioactive Molecule Design

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone of synthetic chemistry for over a century. nih.gov Its journey began in 1903 when Claisen first synthesized the parent isoxazole compound. nih.gov Since then, the versatility of the isoxazole scaffold has captured the attention of chemists, leading to the development of numerous synthetic methodologies, including modern techniques like microwave-assisted and metal-catalyzed cycloadditions. igi-global.comrsc.org

The significance of isoxazoles extends far beyond the realm of pure synthesis; they are integral to the design of bioactive molecules. nih.gov The isoxazole ring system's unique electronic properties and its ability to be readily functionalized allow for the creation of a diverse array of derivatives with a wide spectrum of biological activities. mdpi.comresearchgate.net This has made the isoxazole scaffold a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds that exhibit potent pharmacological effects. nih.govrsc.org

The inherent reactivity of the isoxazole ring, particularly the weaker nitrogen-oxygen bond, makes it a valuable intermediate for further chemical transformations. researchgate.net This feature allows chemists to use isoxazoles as building blocks for more complex molecular architectures.

The broad range of biological activities associated with isoxazole-containing compounds is a testament to their importance. rsc.orgnih.gov These activities include:

Antimicrobial: Effective against various bacteria and fungi. igi-global.com

Anticancer: Showing cytotoxicity against various cancer cell lines. nih.govmdpi.com

Anti-inflammatory: Demonstrating potential in treating inflammatory conditions. nih.govigi-global.com

Neuroprotective: Exhibiting effects that may be beneficial for neurodegenerative diseases. rsc.org

The presence of the isoxazole core in numerous commercially available drugs, such as the antibiotic sulfamethoxazole (B1682508) and the anti-inflammatory agent parecoxib, further underscores its therapeutic relevance. nih.gov

Rationale for Rigorous Academic Investigation of (3-(Benzyloxy)isoxazol-5-yl)methanol and its Analogs

The academic pursuit of knowledge surrounding this compound is driven by the established importance of the isoxazole scaffold in medicinal chemistry. The specific substitution pattern of this compound—a benzyloxy group at the 3-position and a methanol (B129727) group at the 5-position—presents a unique opportunity for scientific exploration.

The rationale for its investigation can be broken down into several key points:

Scaffold for Further Synthesis: The methanol group at the 5-position serves as a convenient chemical handle for further synthetic modifications. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to create a library of new analogs. This allows for the systematic exploration of the chemical space around the isoxazole core to optimize for a desired biological activity. The synthesis of various 2β-[3'-(substituted benzyl)isoxazol-5-yl]tropanes highlights how the isoxazol-5-yl moiety can be incorporated into more complex structures to evaluate their binding affinities to biological targets like the dopamine (B1211576) transporter. nih.gov

Investigation of Bioisosteric Replacements: The benzyloxy group can be considered a bioisostere for other functionalities, and its impact on properties such as solubility, metabolic stability, and target binding is of significant interest. Research into analogs like (3-para-tolyl-isoxazol-5-yl)methanol, where the benzyloxy group is replaced by a tolyl group, helps to elucidate the role of this part of the molecule. biolmolchem.com

Potential for Novel Biological Activities: While the isoxazole scaffold is known for a range of activities, the specific combination of substituents in this compound may lead to novel or enhanced biological effects. The investigation of its analogs, such as those with different substitution patterns on the benzyl (B1604629) ring or modifications to the methanol group, is a logical step in the search for new therapeutic agents. Studies on 4,5-diarylisoxazoles bearing amino acid residues at the 3-position as potent heat shock protein 90 (Hsp90) inhibitors demonstrate the potential for discovering new biological targets for isoxazole derivatives. nih.gov

The following table provides a summary of the key properties of this compound.

PropertyValue
CAS Number 123320-44-5
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name This compound
Physical Form Solid
InChI Key HHYMUVTUFJYDSQ-UHFFFAOYSA-N

The table below outlines some of the research findings on analogs of this compound, illustrating the academic interest in this class of compounds.

Compound/Analog ClassResearch FocusKey Findings
2β-[3'-(Substituted benzyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes Monoamine transporter binding affinitiesHigh binding affinities for the dopamine transporter (DAT), with IC50 values ranging from 5.9 to 22 nM. nih.gov
(3-para-Tolyl-isoxazol-5-yl)methanol Derivatives Synthesis and structural confirmationSuccessful synthesis via a [3+2] cycloaddition process, with structures confirmed by FT-IR and 1HNMR spectroscopy. biolmolchem.com
Trisubstituted Isoxazoles as Allosteric Ligands Structure-activity relationship (SAR) for RORγtThe necessity of a hydrogen bond donor at the isoxazole C-5 position was identified for potent activity. nih.gov
4,5-Diarylisoxazoles with 3-amido motif Inhibition of heat shock protein 90 (Hsp90)Identified as potent Hsp90 inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B181176 (3-(Benzyloxy)isoxazol-5-yl)methanol CAS No. 123320-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylmethoxy-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYMUVTUFJYDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415894
Record name (3-(Benzyloxy)isoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123320-44-5
Record name (3-(Benzyloxy)isoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyloxy Isoxazol 5 Yl Methanol and Advanced Functionalized Isoxazole Derivatives

Strategies for the Construction of the Isoxazole (B147169) Ring System

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Annulation

One of the most powerful and widely employed methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkene or an alkyne. rsc.orgresearchgate.net This approach is highly valued for its efficiency and regioselectivity in constructing the isoxazole core. rsc.orgresearchgate.net

Nitrile oxides are transient, highly reactive species that serve as the 1,3-dipole in the cycloaddition. youtube.com Due to their instability, they are almost always generated in situ. A common and effective method for their formation is the oxidation of aldoximes. acs.orgtandfonline.com Various oxidizing agents can be employed for this transformation, with reagents like N-chlorosuccinimide (NCS) and hypervalent iodine compounds being frequently utilized. researchgate.netsciforum.net The dehydration of aldoximes, for instance using dehydrating agents like BOP reagent (1H-benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), also provides a mild route to nitriles, which can be precursors to nitrile oxides. acs.orgnih.gov The aldoxime-nitrile pathway, catalyzed by enzymes like aldoxime dehydratase in certain bacteria, represents a biological counterpart to these chemical transformations. nih.gov

Once generated, the nitrile oxide readily undergoes cycloaddition with a suitable dipolarophile. The inherent polarity of the nitrile oxide, with a nucleophilic oxygen and an electrophilic carbon, dictates its reactivity towards polarized double or triple bonds. acs.org

The reaction of nitrile oxides with terminal alkynes is a direct and highly effective route to 3,5-disubstituted isoxazoles. researchgate.netnih.gov The regioselectivity of this cycloaddition is a critical aspect, determining the final substitution pattern on the isoxazole ring. Generally, the reaction proceeds with a high degree of regioselectivity, which can be influenced by electronic and steric factors of both the nitrile oxide and the alkyne. nih.govrsc.org

For instance, the reaction of an aryl nitrile oxide with a terminal alkyne typically yields the 3-aryl-5-substituted isoxazole as the major product. rsc.org However, the regioselectivity can be reversed under certain conditions, such as through the use of ruthenium catalysts, which can alter the polarization of the alkyne and lead to the formation of 4-substituted isoxazoles. acs.org The use of ortho-nitrophenyl alkynes has been shown to lead to excellent levels of regioselectivity in dipolar cycloadditions with aryl nitrile oxides. rsc.orgrsc.orgnih.gov

The table below summarizes the outcomes of 1,3-dipolar cycloaddition reactions between various nitrile oxides and terminal alkynes, highlighting the typical regioselectivity observed.

Nitrile Oxide Precursor (Aldoxime)Alkyne SubstrateProduct (Isoxazole)Catalyst/ConditionsReference
Benzaldoxime (B1666162)Phenylacetylene3,5-DiphenylisoxazoleIn situ generation youtube.com
4-NitrobenzaldoximePropargyl alcohol(3-(4-Nitrophenyl)isoxazol-5-yl)methanolBall-milling, Oxone tandfonline.com
Substituted benzaldoximesEthynyltrimethylsilane3-Aryl-5-(trimethylsilyl)isoxazoleBall-milling, Oxone tandfonline.com
4-MethoxybenzaldoximePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazoleCu/Al2O3, Ball-milling nih.gov

Hydroxylamine-Mediated Cyclocondensation Reactions

An alternative and classical approach to isoxazole synthesis involves the reaction of hydroxylamine (B1172632) or its salts with a three-carbon building block, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netyoutube.com This method is particularly useful for preparing isoxazoles with different substitution patterns compared to the cycloaddition route.

Flavones, a class of naturally occurring compounds possessing a 1,3-dicarbonyl-like system within their chromone (B188151) core, can react with hydroxylamine to yield isoxazole derivatives. A one-pot synthesis has been developed for flavone-based isoxazoles by reacting O-propargyl flavones with hydroxylamine hydrochloride in the presence of an oxidizing agent like phenyliododiacetate (PIDA). researchgate.net This reaction proceeds through the formation of an aldoxime, which is then oxidized to a nitrile oxide, followed by an intramolecular [3+2] cycloaddition with the alkyne moiety. researchgate.net This method provides a pathway to novel flavonoid-isoxazole hybrids. nih.gov

The cyclocondensation of β-ketoesters, such as ethyl 2,4-dioxobutanoate derivatives, with hydroxylamine hydrochloride is a well-established method for the synthesis of isoxazole-5-carboxylates or isoxazol-5-ones. researchgate.netorientjchem.org The reaction of 1,3-diketones with hydroxylamine hydrochloride generally leads to the formation of 3,5-disubstituted isoxazoles. youtube.comrsc.org The regiochemical outcome of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the diketone. rsc.org

For example, the reaction of ethyl 2,4-dioxopentanoate with hydroxylamine hydrochloride would be expected to yield ethyl 3-methylisoxazole-5-carboxylate. The reaction proceeds via initial formation of an oxime at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com This method is highly versatile and has been used in the synthesis of a variety of isoxazole derivatives. mdpi.comresearchgate.net

The following table presents examples of isoxazoles synthesized from the reaction of β-dicarbonyl compounds with hydroxylamine hydrochloride.

β-Dicarbonyl CompoundProduct (Isoxazole)ConditionsReference
Dibenzoylmethane3,5-DiphenylisoxazoleHydroxylamine hydrochloride rsc.org
Ethyl acetoacetate (B1235776) and various aldehydes4-Arylmethylene-3-methylisoxazol-5(4H)-onesHydroxylamine hydrochloride, Citric acid orientjchem.org
Ethyl 4-chloroacetoacetate and various aldehydes3-(Chloromethyl)-4-arylmethyleneisoxazol-5(4H)-onesHydroxylamine hydrochloride, Amine-functionalized cellulose mdpi.com
β-Oxodithioesters3-Methylthio-5-aryl-isoxazolesHydroxylamine hydrochloride, Acetic acid nih.gov
Condensation of Carbonyl Compounds with Hydroxylamine

A foundational and widely utilized method for constructing the isoxazole ring is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. core.ac.ukresearchgate.net This condensation reaction proceeds via a two-step mechanism. First, the more reactive carbonyl group reacts with the amine of hydroxylamine to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs where the hydroxyl group of the oxime attacks the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring. core.ac.uk

The versatility of this method lies in its ability to accommodate various substituted 1,3-dicarbonyl precursors, leading to a diverse array of isoxazoles. For instance, α,β-unsaturated ketones, known as chalcones, can be reacted with hydroxylamine hydrochloride to produce 3,5-disubstituted isoxazolines, which can then be oxidized to the corresponding isoxazoles. orientjchem.org The reaction conditions, such as solvent and base, can be tailored to optimize yields and control regioselectivity.

Table 1: Examples of Isoxazole Synthesis via Condensation

PrecursorReagentProduct TypeReference
ChalconesHydroxylamine Hydrochloride3,5-Disubstituted Isoxazolines/Isoxazoles orientjchem.org
1,3-Dicarbonyl CompoundsHydroxylamineFunctionalized Isoxazoles researchgate.net
β-KetoestersHydroxylamine HydrochlorideIsoxazol-5(4H)-ones biolmolchem.comniscpr.res.in

Introduction of the Benzyloxy Moiety and the Methanol (B129727) Functional Group

To synthesize the specific target, (3-(Benzyloxy)isoxazol-5-yl)methanol, two key functional groups must be introduced onto the isoxazole scaffold: the benzyloxy group at the C-3 position and the primary alcohol (methanol) at the C-5 position. This typically involves a strategic sequence of alkylation and reduction reactions on a pre-formed isoxazole intermediate.

Alkylation Strategies for Benzyloxy Group Incorporation

The benzyloxy group is commonly introduced via an O-alkylation reaction. In a plausible synthetic route, a 3-hydroxyisoxazole precursor is treated with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a suitable base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile, displacing the halide on the benzyl group to form the desired ether linkage.

Alternatively, the benzyloxy group can be incorporated at an earlier stage. For example, a benzyloxy-substituted acetophenone (B1666503) can be used as a starting material to form a chalcone, which is then cyclized with hydroxylamine. nih.gov This approach places the benzyloxy moiety on one of the phenyl rings of a 3,5-diaryl isoxazole. For the target compound, a precursor like ethyl 4-(benzyloxy)-3-oxobutanoate could be condensed with hydroxylamine to directly form ethyl 3-(benzyloxy)isoxazol-5-carboxylate, which already contains the required benzyloxy group at the C-3 position.

Reduction Methodologies for Primary Alcohol Group Formation

The formation of the methanol group at the C-5 position is achieved by the reduction of a corresponding carboxylic acid or, more commonly, an ester functional group. The reduction of an isoxazole-5-carboxylate ester to the primary alcohol is a critical step. rsc.org

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of esters to primary alcohols. rsc.org The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. An alternative and often more selective reagent is Diisobutylaluminum Hydride (DIBAL-H). In some syntheses, DIBAL-H is preferred as it can selectively reduce the ester without affecting other potentially sensitive functional groups on the molecule. rsc.org

Table 2: Reagents for Ester to Primary Alcohol Reduction

ReagentAbbreviationCommon SolventsKey CharacteristicsReference
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFVery powerful, unselective reducing agent rsc.org
Diisobutylaluminum HydrideDIBAL-HToluene (B28343), Hexane, DCMPowerful but more selective than LiAlH₄ rsc.org

Advanced Synthetic Approaches to Isoxazole Derivatives

Beyond classical condensation methods, modern organic synthesis has introduced more sophisticated and efficient protocols for creating isoxazole scaffolds, including metal-free and microwave-assisted techniques. rsc.org

Metal-Free Synthetic Protocols for Isoxazole Scaffolds

Concerns over the cost, toxicity, and removal of metal catalysts have driven the development of metal-free synthetic routes. rsc.orgnih.gov The most prominent metal-free method for isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. rsc.orgnih.gov

In this reaction, the nitrile oxide, which acts as the 1,3-dipole, is typically generated in situ from an aldoxime using a mild oxidant like sodium hypochlorite (B82951) or from a hydroximinoyl chloride with a base. rsc.orgnih.gov This reactive intermediate then undergoes a [3+2] cycloaddition reaction with an alkyne (the dipolarophile) to regioselectively form the 3,5-disubstituted isoxazole ring. rsc.orgnih.gov This approach is highly modular, as the substituents on both the nitrile oxide precursor and the alkyne can be varied to create a large library of diverse isoxazole derivatives. nih.gov

Microwave-Assisted Synthetic Transformations for Isoxazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tsijournals.comnih.gov For isoxazole synthesis, microwave irradiation significantly reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. tsijournals.comnih.gov

Both the classical condensation of dicarbonyls with hydroxylamine and the 1,3-dipolar cycloaddition can be performed under microwave conditions. rsc.org The rapid, uniform heating provided by microwaves can enhance reaction rates and, in some cases, enable reactions that are sluggish or inefficient under conventional heating. tsijournals.com This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodAdvantages of MicrowaveReference
Schiff Base Formation3+ hours30 secondsDrastic reduction in time, increased yield nih.gov
1,3-Dipolar CycloadditionSeveral hours30 minutesShorter reaction times, moderate yields tsijournals.com
Heterocycle Synthesis6-8 hours (58-69% yield)6-10 minutes (67-82% yield)Faster, higher yield, cleaner reaction rsc.org

Regioselective Synthesis of Substituted Isoxazoles

The regioselective construction of the isoxazole core is paramount in determining the final substitution pattern of the target molecule. A common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The regioselectivity of this reaction is influenced by both electronic and steric factors of the reactants.

In a synthetic approach analogous to the preparation of similar isoxazole-5-methanols, the synthesis of this compound can be envisioned to start from a suitably protected propargyl alcohol derivative and a benzyloxy-substituted nitrile oxide. A plausible synthetic route involves the following key steps:

Preparation of the Nitrile Oxide Precursor: Benzaldehyde (B42025) can be converted to its corresponding aldoxime, benzaldoxime, by reaction with hydroxylamine hydrochloride in the presence of a base. biolmolchem.com Subsequent protection of the hydroxyl group, for instance as a benzyl ether, would yield O-benzyl benzaldoxime.

Generation of the Nitrile Oxide: The O-benzyl benzaldoxime can be oxidized in situ to generate the corresponding nitrile oxide. Common oxidizing agents for this transformation include N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl).

[3+2] Cycloaddition: The generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition with a protected propargyl alcohol, such as propargyl alcohol itself or its silyl-protected ether, to afford the 3-(benzyloxy)isoxazole-5-methanol skeleton. The use of a terminal alkyne in this reaction typically leads to the regioselective formation of the 3,5-disubstituted isoxazole.

Deprotection (if necessary): If a protecting group was used for the alcohol functionality, a final deprotection step would yield the target compound, this compound.

An example of a similar synthesis is the preparation of (3-para-tolyl-isoxazol-5-yl)methanol, where benzaldehyde was first converted to benzaldoxime. biolmolchem.com This was followed by a [3+2] cycloaddition to form the isoxazole ring. biolmolchem.com

The regioselectivity of the cycloaddition can be highly dependent on the reaction conditions and the nature of the substituents on both the nitrile oxide and the alkyne. For instance, in the synthesis of O-isoxazolyl-1,5-benzodiazepin-2-ones, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes was catalyzed by copper(I) iodide, yielding 3,5-disubstituted isoxazoles. academie-sciences.fr The reaction conditions were optimized to achieve high yields, with the best results obtained using 0.1 equivalents of CuI in dichloromethane (B109758) (DCM) under gentle heating. academie-sciences.fr

Table 1: Optimization of Cu(I)-catalyzed 1,3-dipolar cyclization for the synthesis of 3,5-disubstituted isoxazoles academie-sciences.fr

EntryCuI (equiv)SolventEt3N (equiv)ConditionTime (h)Yield (%)
10.1DMF2rt1216
20.1DMF280 °C665
70.1DCM240 °C670
80.05DCM240 °C848

Palladium-Catalyzed Reactions in Isoxazole Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including isoxazoles. These reactions allow for the introduction of a wide variety of substituents onto the isoxazole core with high efficiency and selectivity.

A key strategy for functionalizing isoxazoles is the direct C-H arylation. A palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been demonstrated to selectively activate the C-H bond at the 5-position, leading to the formation of 5-arylisoxazoles in moderate to good yields. nih.gov This method provides a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is another widely used method for isoxazole functionalization. For instance, a one-pot protocol for the cyanomethylation of aryl halides was developed using a palladium-catalyzed reaction with an isoxazole-4-boronic acid pinacol (B44631) ester. nih.gov This reaction proceeds through a domino sequence of Suzuki coupling, base-induced fragmentation of the isoxazole ring, and deformylation to yield arylacetonitriles. nih.gov

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, has also been employed in the context of isoxazole chemistry. An auto-tandem palladium catalysis involving a Heck reaction and a subsequent rearrangement has been described for the synthesis of 2-azafluorenones from halogen-substituted isoxazoles and Michael acceptors. acs.org This represents a novel palladium-catalyzed ring-opening of isoxazoles. acs.org

Furthermore, palladium catalysis is instrumental in the synthesis of isoxazoline-containing heterocycles. An efficient palladium-catalyzed intramolecular O-allylation of ketoximes has been developed for the synthesis of 5-vinyl-2-isoxazolines. organic-chemistry.org This transformation can proceed through either a π-allyl palladium complex formation or a Pd(II)-catalyzed allylic C-H activation, followed by an intramolecular attack from the oxime oxygen. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Reactions in Isoxazole Chemistry

Reaction TypeReactantsCatalyst/ReagentsProduct TypeRef.
Direct C-H ArylationIsoxazole, Aryl iodidePalladium catalyst5-Arylisoxazole nih.gov
Suzuki CouplingIsoxazole-4-boronic acid pinacol ester, Aryl halidePdCl2(dppf), KFArylacetonitrile (after fragmentation) nih.gov
Heck Reaction/RearrangementHalogen-substituted isoxazole, Michael acceptorPalladium catalyst2-Azafluorenone acs.org
Intramolecular O-AllylationKetoximePd(PPh3)4, K2CO3 or Pd(OAc)2, Ag2CO35-Vinyl-2-isoxazoline organic-chemistry.org

These examples underscore the versatility of palladium catalysis in the synthesis and functionalization of isoxazole-based structures, providing access to a diverse array of complex molecules. The continued development of novel catalytic systems and methodologies will undoubtedly expand the synthetic chemist's toolbox for the construction of advanced isoxazole derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Benzyloxy Isoxazol 5 Yl Methanol Derivatives

Impact of Substituent Variation on Biological Efficacy and Selectivity

The biological profile of (3-(Benzyloxy)isoxazol-5-yl)methanol derivatives can be significantly modulated by the introduction of different functional groups at three primary locations: the benzyloxy phenyl ring, the isoxazole (B147169) core, and the primary alcohol group. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of its interaction with biological targets. researchgate.net

Modifications on the Benzyloxy Phenyl Ring and Their Pharmacological Impact

Generally, the introduction of both electron-donating and electron-withdrawing groups can lead to varied outcomes depending on the specific biological target. For instance, in a series of 4-benzyloxyquinolin-2(1H)-one derivatives, substitutions on the benzyloxy ring were explored for their anticancer activity. researchgate.net It was observed that the presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, such as methoxy, can enhance potency. The position of these substituents (ortho, meta, or para) is also a determining factor, often influencing the orientation of the benzyloxy group within a receptor's binding pocket.

While direct studies on this compound are limited, SAR data from analogous systems suggest that:

Electron-withdrawing groups (e.g., -Cl, -F, -CF3) can enhance activity, potentially through increased binding affinity or improved metabolic stability. nih.gov

Electron-donating groups (e.g., -OCH3, -CH3) may also potentiate activity, possibly by improving the electronic complementarity with the target protein. nih.gov

The position of the substituent is critical, with para-substitution often being favored, though ortho- and meta-substitutions can also lead to active compounds.

Table 1: Hypothetical Impact of Benzyloxy Phenyl Ring Substituents on Biological Activity (based on analogous series)
Substituent (R)PositionElectronic EffectAnticipated Impact on Activity
-H-NeutralBaseline Activity
-FparaElectron-withdrawingPotentially Increased
-ClparaElectron-withdrawingPotentially Increased
-OCH3paraElectron-donatingPotentially Increased
-NO2metaStrongly Electron-withdrawingVariable, target-dependent

Substitutions at the Isoxazole Core and Resultant Biological Changes

The isoxazole ring is a versatile scaffold, and its substitution pattern is a key determinant of biological activity. tandfonline.com The 3,5-disubstitution pattern of this compound provides a foundational framework, and further modifications to the isoxazole ring itself can fine-tune its pharmacological properties. While the parent compound has a hydrogen at the 4-position, introduction of substituents at this position can have a significant impact.

Studies on trisubstituted isoxazoles have shown that the C-4 position is a critical node for influencing potency and selectivity. mdpi.com For example, in a series of isoxazole-based allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), modifications at the C-4 position were extensively explored. The introduction of small alkyl or aryl groups can modulate the conformational preferences of the molecule and introduce new interactions with the target protein.

Key observations from related isoxazole series indicate that:

Small, lipophilic groups at the C-4 position can enhance binding to hydrophobic pockets within a receptor.

The introduction of polar groups can establish new hydrogen bond interactions, potentially increasing affinity and selectivity.

The stereochemistry of substituents at the C-4 position can be crucial, with one enantiomer often exhibiting significantly higher activity than the other.

Table 2: Influence of Isoxazole Core Substitution on Biological Activity (Illustrative Examples from Related Series)
Compound SeriesSubstitution PositionSubstituentObserved Biological EffectReference
Trisubstituted Isoxazoles for RORγtC-4Ester, AmideModulation of potency and pharmacokinetic properties mdpi.com
Isoxazole-based Farnesoid X Receptor AgonistsC-4CyclopropylReplacement of a double-bond linker, leading to clinical candidates nih.gov
General 3,5-disubstituted isoxazolesC-4Varied aryl and alkyl groupsDiverse biological activities depending on the substituent nih.gov

Derivatization of the Primary Alcohol Group and its Effect on Bioactivity

The primary alcohol group at the C-5 position of the isoxazole ring is a prime site for derivatization to modulate the compound's physicochemical properties and biological activity. This hydroxyl group can act as both a hydrogen bond donor and acceptor, and its modification can significantly alter the interaction profile of the molecule.

Common derivatizations include conversion to esters, ethers, and carbamates. These modifications can:

Increase lipophilicity : Esterification or etherification can mask the polar hydroxyl group, potentially improving membrane permeability and oral bioavailability.

Introduce new binding interactions : The added functionality can engage with different regions of the target's binding site. For example, an ester carbonyl could act as a hydrogen bond acceptor.

Act as a prodrug : Esters can be designed to be stable in the gastrointestinal tract and then be hydrolyzed by esterases in the plasma or target tissues to release the active parent alcohol.

In a study of YC-1 analogues, which feature a 5'-hydroxymethyl-furyl group, conversion of the alcohol to an ether resulted in a considerable increase in antiplatelet activity. nih.gov This suggests that for some targets, masking the hydroxyl group can be beneficial. Conversely, for other targets where the hydroxyl group is involved in a critical hydrogen bond, derivatization can lead to a loss of activity.

Table 3: Potential Effects of Primary Alcohol Derivatization on Bioactivity
Derivative TypeModificationPotential Effect on Physicochemical PropertiesPotential Impact on Bioactivity
Ester-CH2-O-C(=O)RIncreased lipophilicity; introduces H-bond acceptorActivity may increase or decrease; potential for prodrug strategy
Ether-CH2-O-RIncreased lipophilicityCan enhance activity by improving hydrophobic interactions
Carbamate-CH2-O-C(=O)NHRIntroduces H-bond donor and acceptor capabilitiesCan introduce new, specific interactions with the target
Carboxylic Acid-COOH (via oxidation)Increased polarity; introduces a negative charge at physiological pHMay form salt bridges with positively charged residues in the binding site

Conformational Analysis and Molecular Modeling in SAR Investigations

To rationalize the observed SAR and to guide the design of new, more potent derivatives, conformational analysis and molecular modeling are indispensable tools. nih.gov These computational techniques provide insights into the three-dimensional structure of the molecules and their preferred shapes (conformers), which are crucial for their interaction with biological targets. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful methods for correlating the 3D properties of molecules with their biological activities. mdpi.comnih.gov For isoxazole derivatives, these studies can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. mdpi.comnih.gov

For instance, a 3D-QSAR study on a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists revealed that hydrophobicity at one position and electronegativity at another were crucial for agonistic activity. mdpi.com Such models provide a predictive framework for designing new compounds with potentially enhanced efficacy. Molecular dynamics (MD) simulations can further be employed to understand the dynamic behavior of the ligand-receptor complex and to assess the stability of the binding interactions over time. tandfonline.comnih.gov

Ligand-Target Interactions and Binding Site Analysis through Computational Chemistry

Computational chemistry, particularly molecular docking and molecular dynamics simulations, provides a detailed picture of how this compound derivatives interact with their biological targets at the atomic level. nih.gov Molecular docking predicts the preferred binding orientation of a ligand within the active site of a receptor, while also estimating the strength of the interaction, often expressed as a binding energy or docking score. acs.orgnih.gov

For isoxazole-containing compounds, docking studies have been instrumental in elucidating their mechanism of action. nih.gov These studies can identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. The isoxazole ring itself, with its oxygen and nitrogen heteroatoms, can participate in crucial hydrogen bonding. nih.gov The benzyloxy group can engage in hydrophobic and aromatic interactions, while the primary alcohol can form hydrogen bonds with polar residues or water molecules in the active site.

Binding site analysis helps to understand the chemical environment of the active site, identifying regions that are hydrophobic, hydrophilic, or charged. mdpi.comnih.gov This information is invaluable for designing derivatives that are better tailored to the specific features of the binding pocket. For example, if a hydrophobic pocket is identified near the benzyloxy phenyl ring, adding lipophilic substituents to the ring could enhance binding affinity. Similarly, if a hydrogen bond donor is present in the active site, modifying the primary alcohol to a group that can accept a hydrogen bond might improve potency. MD simulations can then be used to validate the stability of these predicted interactions. researchgate.net

Future Directions and Emerging Research Avenues for 3 Benzyloxy Isoxazol 5 Yl Methanol and Isoxazole Chemistry

Integration of Artificial Intelligence and Machine Learning in Isoxazole (B147169) Compound Design

The integration of AI into the design-make-test-analyze (DMTA) cycle offers the potential for a fully automated workflow. springernature.comresearchgate.net AI algorithms can propose new isoxazole structures, which can then be synthesized using automated platforms and subsequently tested via high-throughput screening. The resulting data is then fed back into the AI model to refine future predictions, creating a closed-loop system for accelerated discovery. researchgate.net

Table 1: Applications of AI/ML in Isoxazole Chemistry

AI/ML ApplicationDescriptionPotential Impact on Isoxazole Research
Generative Models Algorithms like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can generate novel molecular structures. nih.govresearchgate.netDesign of new isoxazole derivatives with optimized properties, such as enhanced bioactivity or improved synthetic accessibility.
Predictive Modeling Machine learning models can predict various properties of molecules, including bioactivity, toxicity, and physicochemical characteristics. nih.govRapid screening of virtual libraries of isoxazole compounds to prioritize candidates for synthesis and testing.
Retrosynthesis Planning AI tools can devise synthetic routes for complex molecules. researchgate.netMore efficient synthesis of novel isoxazole derivatives, including those based on the (3-(Benzyloxy)isoxazol-5-yl)methanol scaffold.
Automated DMTA Cycles Integration of AI with robotic synthesis and high-throughput screening. springernature.comresearchgate.netAcceleration of the entire drug discovery process for isoxazole-based therapeutics.

Development of Advanced Delivery Systems for Isoxazole-Based Bioactive Molecules

While many isoxazole derivatives exhibit potent biological activity, their clinical utility can be hampered by poor solubility, limited bioavailability, or off-target toxicity. mdpi.com Advanced drug delivery systems offer a promising solution to these challenges by enhancing the therapeutic efficacy and safety of isoxazole-based drugs. mdpi.com

Nanoencapsulation is a particularly promising strategy. mdpi.com Loading isoxazole compounds into nanoparticles, such as liposomes or polymeric micelles, can improve their solubility and protect them from premature degradation in the body. Furthermore, nanoparticles can be engineered for targeted delivery to specific tissues or cells, thereby increasing the drug's concentration at the site of action and minimizing systemic side effects. mdpi.com This approach is being explored for established drugs and holds significant potential for emerging isoxazole-based therapies. mdpi.com

For instance, the isoxazole derivative leflunomide, used in the treatment of rheumatoid arthritis, faces challenges related to its pharmacokinetic profile. mdpi.com Nanotechnology-based delivery systems are being investigated to overcome these limitations. mdpi.com Similarly, for a compound like this compound, if it or its derivatives are found to have therapeutic potential, formulating them within a nanocarrier could be crucial for successful clinical translation.

Stimuli-responsive delivery systems represent another frontier. These systems are designed to release their payload in response to specific triggers, such as changes in pH or the presence of certain enzymes that are characteristic of a disease state. mdpi.com This approach could allow for the on-demand release of an isoxazole-based drug, further enhancing its specificity and reducing the risk of adverse effects.

Mechanistic Elucidation of Novel Biological Activities and Off-Target Effects

The isoxazole ring is a versatile pharmacophore found in a wide array of biologically active compounds with activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.gov Future research will focus on a deeper understanding of the molecular mechanisms underlying these activities, as well as identifying novel therapeutic applications for isoxazole derivatives.

Many isoxazole-containing compounds exert their effects by inhibiting specific enzymes or receptors. researchgate.netacs.org For example, some isoxazole derivatives have been shown to act as inhibitors of carbonic anhydrase, a target relevant to cancer therapy. acs.orgresearchgate.net Detailed mechanistic studies, employing techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling, will be crucial for elucidating the precise binding interactions between isoxazole compounds and their biological targets. springernature.comacs.org This knowledge can then be used to design more potent and selective inhibitors.

A critical aspect of future research will also be the investigation of off-target effects. While off-target interactions can lead to undesirable side effects, they can also present opportunities for drug repositioning. A comprehensive understanding of the full biological activity profile of a compound like this compound and its derivatives is therefore essential. Techniques such as chemoproteomics and thermal proteome profiling can be used to systematically identify the protein targets of a small molecule within the complex environment of a cell.

Exploration of this compound in Catalysis and Advanced Materials Science

Beyond their role in medicine, isoxazole derivatives are gaining attention for their potential applications in catalysis and materials science. researchgate.netnih.gov The unique electronic and structural properties of the isoxazole ring make it an attractive building block for the creation of functional materials and novel catalysts.

In the realm of catalysis, isoxazole-containing ligands can be used to create transition metal complexes with unique catalytic activities. The nitrogen and oxygen atoms of the isoxazole ring can coordinate to metal centers, influencing their reactivity and selectivity. Research in this area could lead to the development of new, highly efficient catalysts for a variety of organic transformations. The synthesis of isoxazole derivatives itself has benefited from catalysis, for example, using SnII-Mont K10 as a catalyst. acs.orgresearchgate.net

In materials science, the rigid, planar structure of the isoxazole ring can be exploited to construct novel organic materials with interesting optical and electronic properties. For example, isoxazole derivatives could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The this compound scaffold, with its functional handles (a hydroxyl group and a benzyloxy group), is well-suited for incorporation into larger polymeric or supramolecular structures. sigmaaldrich.com

Table 2: Potential Applications in Catalysis and Materials Science

FieldPotential Application of Isoxazole Derivatives
Catalysis As ligands in transition metal complexes for asymmetric catalysis.
As organocatalysts for specific organic reactions.
Materials Science As building blocks for liquid crystals.
As components of organic semiconductors for electronics.
In the development of fluorescent probes for chemical sensing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(Benzyloxy)isoxazol-5-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclization reactions, such as the reaction of hydroxylamine derivatives with carbonyl compounds. For example, a THF-mediated reaction with chlorosulfonyl isocyanate at low temperatures (−78°C) followed by recrystallization (ethyl acetate/hexane) yields the compound . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?

  • Methodology :

  • 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) confirm the benzyloxy and isoxazole rings. The methanol -OH proton appears as a broad singlet (δ ~1.5–3.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 205.21 (C11H11NO3) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography (silica gel, EtOAc/hexane gradients) separates polar by-products. Recrystallization using ethyl acetate/hexane (1:2) enhances purity . Acid-base extraction may isolate the compound if side products are ionic .

Advanced Research Questions

Q. How do substituents on the benzyloxy group influence the compound's reactivity and biological activity?

  • Methodology : Comparative studies of derivatives (e.g., 4-chlorophenyl, 4-methoxyphenyl) reveal electronic and steric effects. For example, electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution rates, while bulky substituents reduce binding affinity in tropane-based dopamine transporter inhibitors . SAR analysis via IC50 assays and X-ray crystallography (e.g., dimer interactions in ) guides design .

Q. What computational approaches predict the binding affinity of this compound to biological targets, and how do they align with experimental data?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like carboxylesterases or dopamine transporters. Validation involves comparing computed binding energies with in vitro inhibition assays (e.g., Notum carboxylesterase inhibition in ). Density Functional Theory (DFT) calculates electrostatic potential surfaces to rationalize reactivity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodology :

  • Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., pH, temperature) to eliminate variability .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, accounting for purity (HPLC ≥95%) and stereochemical integrity .
  • Structural Elucidation : X-ray crystallography (e.g., ’s triclinic crystal data) resolves conformational ambiguities affecting activity .

Q. What role does this compound play in pharmaceutical impurity profiling, and how is it quantified?

  • Methodology : As an impurity in Eravacycline, it is quantified via HPLC with UV detection (λ = 254 nm) and LC-MS. Calibration curves using certified reference materials (CRMs) ensure accuracy. Forced degradation studies (acid/base/hydrolysis) identify stability-related impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.